molecular formula C14H17BrO2 B138518 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane CAS No. 125962-61-0

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B138518
CAS No.: 125962-61-0
M. Wt: 297.19 g/mol
InChI Key: HOTMLVRRXAEMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane (CAS: 125962-61-0) is a spirocyclic ketal derivative featuring a 1,4-dioxaspiro[4.5]decane core substituted with a 4-bromophenyl group at the 8-position. Its molecular formula is C₁₄H₁₇BrO₂, with a molecular weight of 297.19 g/mol . The compound is synthesized via ketalization of 4-(4-bromophenyl)cyclohexanone with ethylene glycol under acidic conditions, followed by purification .

Properties

IUPAC Name

8-(4-bromophenyl)-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO2/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h1-4,12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTMLVRRXAEMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=C(C=C3)Br)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439369
Record name 8-(4-Bromophenyl)-1,4-dioxasprio[4,5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125962-61-0
Record name 8-(4-Bromophenyl)-1,4-dioxasprio[4,5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyanidation of the Ketone Group

The ketone moiety in 1,4-dioxaspiro[4.5]decane-8-one is converted to a nitrile via nucleophilic addition using p-methylsulfonylmethylisocyanitrile (PMSMI) and potassium tert-butoxide (KOtBu) in a glycol dimethyl ether/ethanol solvent system (0–20°C, 74.76% yield). This step generates 1,4-dioxaspiro[4.5]decane-8-carbonitrile, a versatile intermediate for further alkylation.

Alkylation with Electrophilic Reagents

Lithium diisopropylamide (LDA)-mediated deprotonation of the nitrile intermediate enables reaction with 1-bromo-2-chloroethane in toluene (20°C, 12 h), yielding 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (50.78% yield). This chloroethyl derivative undergoes cyclization under hydrogenation (Raney nickel, 50°C, 50 psi) to form a secondary amine, which is subsequently acylated with tert-butyl dicarbonyl anhydride.

Introduction of the 4-Bromophenyl Group

Electrophilic Aromatic Substitution

Direct bromination of a pre-formed phenyl-substituted spiro compound could theoretically achieve para-selectivity if directing groups are present. However, steric hindrance from the spiro framework complicates this approach, often leading to mixed regioisomers.

Suzuki-Miyaura Cross-Coupling

A more reliable strategy involves palladium-catalyzed coupling between a spirocyclic boronic ester and 4-bromophenyl halide. For instance, 8-bromo-1,4-dioxaspiro[4.5]decane could react with 4-bromophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C). This method remains hypothetical for the target compound but is validated in analogous spiro systems.

Grignard Addition-Reduction Sequence

Treatment of 1,4-dioxaspiro[4.5]decane-8-one with 4-bromophenylmagnesium bromide forms a secondary alcohol, which is reduced to the corresponding hydrocarbon using Pd/C and H₂. This route faces challenges in eliminating over-reduction or ketal ring opening.

Optimization and Catalytic Approaches

Solvent and Temperature Effects

  • Cyanidation : Glycol dimethyl ether/ethanol mixtures enhance PMSMI reactivity while stabilizing the nitrile product.

  • Alkylation : Toluene minimizes side reactions during LDA-mediated steps.

  • Cyclization : Methanol facilitates hydrogenation at 50°C without degrading the spiro core.

Catalytic Recycling

The cation exchange resin in the spirocyclic core synthesis retains >90% activity after five cycles, underscoring its industrial viability.

Comparative Analysis of Synthetic Routes

StepMethodConditionsYieldKey Challenges
Spiro Core SynthesisCatalytic hydrolysis20–95°C, resin catalyst65%Byproduct management
CyanidationPMSMI/KOtBu0–20°C, glycol/ethanol74.76%Moisture sensitivity
AlkylationLDA/1-bromo-2-chloroethaneToluene, 20°C, 12 h50.78%Competing elimination
Bromophenyl IntroductionSuzuki coupling (hypothetical)Pd(PPh₃)₄, Na₂CO₃, 80°CN/ABoronic ester synthesis complexity

Chemical Reactions Analysis

Types of Reactions: 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different spirocyclic compounds .

Scientific Research Applications

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure allows the compound to fit into specific binding sites, influencing biological processes at the molecular level .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

8-Bromo-1,4-dioxaspiro[4.5]decane (CAS: 68278-51-3)
  • Structure : Bromine atom directly attached to the spiro ring.
  • Molecular Weight : 235.12 g/mol (C₈H₁₃BrO₂).
  • Synthesis : Likely derived from bromination of the parent spiro compound.
8-Iodo-1,4-dioxaspiro[4.5]decane (CAS: N/A)
  • Structure : Iodine substituent at the 8-position.
  • Molecular Weight : 282.11 g/mol (C₈H₁₃IO₂).
  • Synthesis : Prepared via iodination of 1,4-dioxaspiro[4.5]decan-8-ol using trimethylsilyl iodide .
  • Key Differences: Larger halogen atom (iodine vs. ¹H NMR data (δ 4.49–4.32 ppm for spiro protons) differs from the bromophenyl analog due to electronic effects .
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane (CAS: 25253-51-4)
  • Structure : 4-Chlorophenyl substituent instead of bromophenyl.
  • Molecular Weight : 252.73 g/mol (C₁₄H₁₇ClO₂).
  • Synthesis: Similar ketalization route using 4-(4-chlorophenyl)cyclohexanone.
  • Key Differences : Chlorine’s lower atomic weight and electronegativity compared to bromine result in reduced steric hindrance and altered electronic properties. Priced at $111/25g, indicating commercial availability .

Aromatic and Functionalized Derivatives

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane (CAS: 110966-56-8)
  • Structure : Trifluoromethyl group at the 8-position.
  • Molecular Weight : 210.19 g/mol (C₉H₁₃F₃O₂).
  • Synthesis : Discontinued product; likely synthesized via fluorination or trifluoromethylation.
  • Key Differences : The electron-withdrawing CF₃ group increases electrophilicity, contrasting with the bromophenyl’s mixed electronic effects. Lower molecular weight enhances volatility .
8-Styryl-1,4-dioxaspiro[4.5]decane (CAS: N/A)
  • Structure : Styryl (vinylphenyl) substituent.
  • Synthesis: Generated via Wittig reaction using phosphonium salts and 4,4-(ethylenedioxy)cyclohexanone .
  • Key Differences : The conjugated double bond enables participation in Diels-Alder reactions, unlike the bromophenyl analog. Used as an intermediate in opioid receptor agonist synthesis .

Functional Group Variations

1,4-Dioxaspiro[4.5]decane-8-one (CAS: 4746-97-8)
  • Structure : Ketone group at the 8-position.
  • Molecular Weight : 156.18 g/mol (C₈H₁₂O₃).
  • Applications : Recovered from industrial waste for use in liquid crystal intermediates. Purified via sulfite salt precipitation and crystallization .
  • Key Differences : The ketone group introduces reactivity toward nucleophilic additions, absent in the bromophenyl derivative.
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS: 24730-88-9)
  • Structure : Methyl and ester groups at the 8-position.
  • Molecular Weight : 228.28 g/mol (C₁₂H₂₀O₄).
  • Synthesis : Esterification of a carboxylic acid precursor.
  • Key Differences : The ester group enables hydrolysis to carboxylic acids, expanding utility in prodrug design .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties/Applications Reference
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane 125962-61-0 C₁₄H₁₇BrO₂ 297.19 4-Bromophenyl High lipophilicity; Suzuki coupling precursor
8-Bromo-1,4-dioxaspiro[4.5]decane 68278-51-3 C₈H₁₃BrO₂ 235.12 Bromine Compact structure; limited hazards
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane 25253-51-4 C₁₄H₁₇ClO₂ 252.73 4-Chlorophenyl Lower cost; commercial availability
8-Iodo-1,4-dioxaspiro[4.5]decane N/A C₈H₁₃IO₂ 282.11 Iodine High polarizability; NMR δ 4.49–4.32 ppm
8-Styryl-1,4-dioxaspiro[4.5]decane N/A C₁₆H₂₀O₂ 244.33 Styryl Opioid intermediate; Diels-Alder reactivity

Biological Activity

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane is a compound characterized by its unique spirocyclic structure, which incorporates a dioxaspiro framework. The presence of the bromophenyl group significantly influences its chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H17BrO4, with a molecular weight of approximately 341.20 g/mol. The spirocyclic structure enhances the compound's stability and reactivity, making it a valuable scaffold in pharmaceutical research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

  • Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Properties

The compound has also been studied for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

  • Mechanism of Action : The bromophenyl group can interact with various receptors and enzymes involved in cell proliferation and survival, leading to increased apoptosis in cancerous cells.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant bacterial infections .
  • Anticancer Activity Investigation : In vitro studies showed that the compound could inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase. This was linked to the downregulation of cyclin B1 and upregulation of p53 protein levels .

The biological activity of this compound is attributed to its ability to interact with specific biological macromolecules:

  • Enzyme Inhibition : The spirocyclic structure allows for effective binding to enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound's bromophenyl moiety enhances its affinity for various receptors involved in cellular signaling pathways.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal that the presence of the bromine substituent significantly enhances reactivity and biological activity.

  • Table 2: Comparison with Similar Compounds
Compound NameMolecular FormulaUnique Features
This compoundC15H17BrO4Bromine substitution enhances reactivity
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decaneC15H17ClO4Chlorine substitution; lower reactivity
8-(Phenyl)-1,4-dioxaspiro[4.5]decaneC15H18O4Lacks halogen; different electronic properties

Applications in Research

The unique properties of this compound make it a valuable tool in various fields:

  • Medicinal Chemistry : As a scaffold for drug development targeting cancer and infectious diseases.
  • Biological Studies : Useful in studying enzyme inhibition and receptor binding dynamics.
  • Materials Science : Explored for developing novel materials with specific mechanical properties.

Q & A

Q. What are the established synthetic routes for 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of a bromophenyl-substituted precursor with a diol or carbonyl compound under acidic or catalytic conditions. For example, spirocyclic frameworks are often formed via nucleophilic substitution or condensation reactions, with yields optimized by controlling temperature (60–100°C) and solvent polarity (e.g., THF or DMF) . Catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) are critical for regioselectivity. Purification via column chromatography (silica gel, hexane/EtOAc) is standard, with yields ranging from 45–75% depending on substituent steric effects .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are essential for confirming the spirocyclic structure and bromophenyl substitution pattern. Key signals include the sp³-hybridized carbons (δ 70–80 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 311.2 for C₁₃H₁₄BrO₂) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the dihedral angle between the bromophenyl group and the dioxolane ring .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Follow GHS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. The compound’s SDS indicates no acute toxicity but emphasizes flammability (storage at 2–8°C) and incompatibility with strong oxidizers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?

Density Functional Theory (DFT) calculations optimize the molecule’s geometry and predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites (e.g., bromine as a leaving group). Molecular docking studies (AutoDock Vina) with cytochrome P450 enzymes or GPCRs can identify binding affinities, with binding energies ≤ -7.5 kcal/mol suggesting therapeutic potential . Molecular dynamics (MD) simulations (50 ns trajectories) assess stability in lipid bilayers for bioavailability predictions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For example:

  • In vitro cytotoxicity : IC₅₀ values may differ due to MTT vs. resazurin assays. Normalize data using positive controls (e.g., doxorubicin) and validate via dose-response curves .
  • Enzyme inhibition : Compare kinetic parameters (Kₘ, Vₘₐₓ) under standardized pH and temperature. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How can derivatives be designed to improve metabolic stability without compromising activity?

  • Structural modifications : Replace the bromine atom with trifluoromethyl (-CF₃) to enhance lipophilicity and resistance to oxidative metabolism .
  • Prodrug approaches : Introduce ester moieties at the dioxolane oxygen to delay hydrolysis in vivo .
  • SAR studies : Systematic variation of aryl substituents (e.g., 4-bromo vs. 3,5-dibromo) coupled with ADMET profiling (e.g., hepatic microsome stability assays) .

Q. What experimental evidence supports the compound’s mechanism of action in enzyme modulation?

Kinetic isotope effect (KIE) studies and stopped-flow spectroscopy reveal transition-state stabilization in cytochrome P450 interactions. For instance, a primary KIE (k_H/k_D > 2) indicates rate-limiting hydrogen abstraction during hydroxylation . Competitive inhibition assays with fluorescent probes (e.g., 7-benzyloxyquinoline) quantify IC₅₀ shifts under varying substrate concentrations .

Q. How do halogen-bonding interactions influence crystal packing and solubility?

X-ray diffraction shows Br···O interactions (2.9–3.2 Å) stabilize the lattice, reducing aqueous solubility. Co-crystallization with coformers (e.g., succinic acid) disrupts these interactions, improving dissolution rates by 40–60% .

Key Recommendations for Researchers

  • Prioritize reproducibility by documenting reaction conditions (e.g., inert atmosphere, exact stoichiometry).
  • Validate computational predictions with orthogonal experimental techniques (e.g., crystallography + DFT).
  • Address data contradictions through meta-analysis of published protocols and inter-laboratory collaborations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.